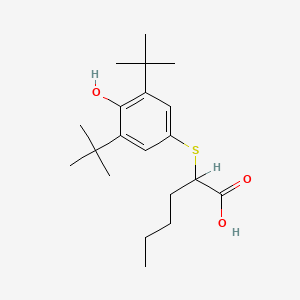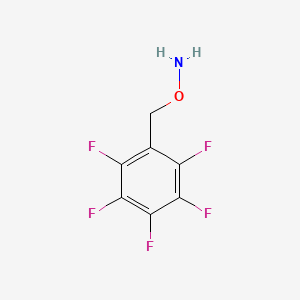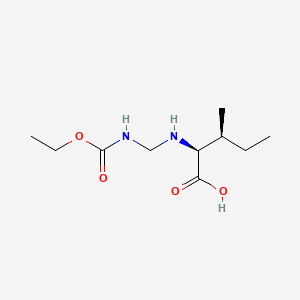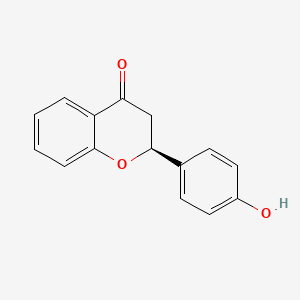
2-(4-Hydroxy-phenyl)-chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4'-hydroxyflavanone is a 4'-hydroxyflavanone.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Drug Discovery
2-(4-Hydroxy-phenyl)-chroman-4-one, a chroman-4-one scaffold, is significant in heterocyclic chemistry and drug discovery. This compound serves as an important intermediate and building block in organic synthesis and drug design. The structural diversity in the chroman-4-one family, including benzylidene-4-chromanones and flavanones (2-phenyl-4-chromanones), underlines its versatility in these fields (Emami & Ghanbarimasir, 2015).
Synthesis and Reactions with Amines
The compound reacts with diethoxymethyl acetate at high temperatures to yield 3-(polyhaloacyl)chromones. Further reactions with amines lead to the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones, showcasing its reactivity and potential in synthetic organic chemistry (Sosnovskikh, Irgashev, & Barabanov, 2006).
Crystal Structure Analysis
The crystal structure of compounds related to 2-(4-Hydroxy-phenyl)-chroman-4-one, such as 1-(7-Hydroxy-2,2-dimethylchroman-6-yl)-3-phenyl-2-propen-1-one, has been determined, providing insights into the conformational characteristics of these molecules. Such studies are crucial for understanding the chemical and physical properties of these compounds (Alex, Srinivasan, Krishnasamy, Suresh, Iyer, & Iyer, 1993).
Synthesis of Isoflavonoids
3-Phenyl-chroman-4-one, a derivative, forms the basic unit of isoflavonoids found in certain plants. These compounds are known for their antifungal and antibacterial properties, indicating the potential of 2-(4-Hydroxy-phenyl)-chroman-4-one in the synthesis of biologically active compounds (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
Applications in Biological Studies
The compound has been used in biological studies, such as investigating its effects on gene expression related to diabetes in rats. This demonstrates its potential in biomedical research, particularly in understanding and treating metabolic disorders (Prasetyastuti, Sunarti, Sadewa, & Mustofa, 2016).
Propiedades
Nombre del producto |
2-(4-Hydroxy-phenyl)-chroman-4-one |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
(2S)-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2/t15-/m0/s1 |
Clave InChI |
ZLHVIYHWWQYJID-HNNXBMFYSA-N |
SMILES isomérico |
C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
SMILES canónico |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




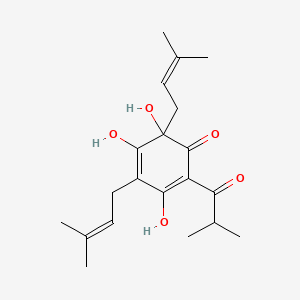
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)
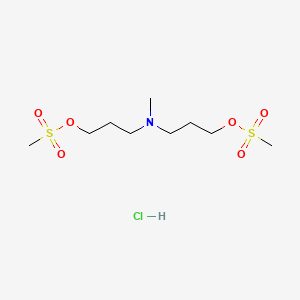
![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)
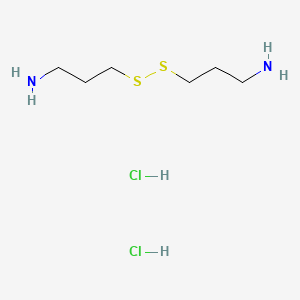


![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)

